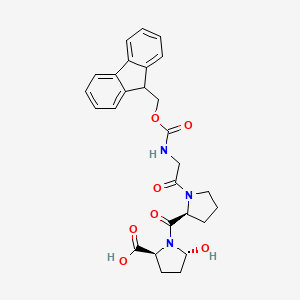

Fmoc-Gly-Pro-Hyp-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

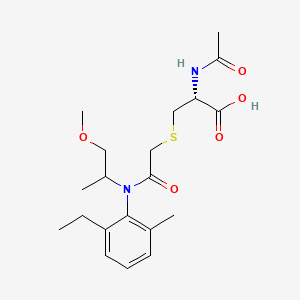

Fmoc-Gly-Pro-Hyp-OH is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a Fmoc-protected collagen tripeptide .

Synthesis Analysis

The synthesis of Fmoc-Gly-Pro-Hyp-OH starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts. The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . A comparative analysis of the standard stepwise chain elongation procedure on solid support with the procedure based on the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed .

Molecular Structure Analysis

Fmoc-Gly-Pro-Hyp-OH is a synthetic single-stranded amide with a stepwise hydrogen bond .

Chemical Reactions Analysis

The crude products resulting from the stepwise elongation procedure and from the use of Fmoc-Gly-Pro-Hyp (tBu)-OH clearly revealed large amounts of microheterogeneities that result from incomplete imino acid acylation as well as from diketopiperazine formation with cleavage of Gly-Pro units from the growing peptide chain .

Physical And Chemical Properties Analysis

Fmoc-Gly-Pro-Hyp-OH is a white solid with a molecular weight of 394.43 g/mol .

科学研究应用

Collagen Model Peptides Synthesis

“Fmoc-Gly-Pro-Hyp-OH” is used as a building block for the preparation of collagen model peptides (CMPs) . The efficient synthesis of this tripeptidic building block has been achieved .

Facilitating Purification

The silyl ether protecting group in “Fmoc-Gly-Pro-Hyp-OH” prevents undesired side reactions during the CMP synthesis, thereby facilitating purification .

Selective Deprotection

“Fmoc-Gly-Pro-Hyp-OH” allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Solid-Phase Peptide Synthesis

“Fmoc-Gly-Pro-Hyp-OH” is utilized in solid-phase peptide synthesis (SPPS). This approach is advantageous since fewer coupling steps with less equivalents of the building block are necessary .

Disease Research

Understanding the factors that influence the structure of collagen is important as defects in the structure of collagen are involved in several diseases such as scurvy and brittle bone disease . “Fmoc-Gly-Pro-Hyp-OH” helps in the synthesis of CMPs, which are used to investigate these structural properties .

Cosmetic Applications

Collagen is the most abundant protein in vertebrates and has applications in medicine and cosmetics . The synthesis of CMPs using “Fmoc-Gly-Pro-Hyp-OH” can contribute to these applications .

作用机制

Target of Action

Fmoc-Gly-Pro-Hyp-OH is a tripeptide that is primarily used in the synthesis of collagen model peptides (CMPs) . The primary targets of this compound are the amino acids in the collagen structure, specifically the Pro-Hyp-Gly motif, which is the most common natural repeat unit within collagen .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-Gly-Pro-Hyp-OH acts as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc-Gly-Pro-Hyp-OH tripeptide plays a crucial role in the synthesis of collagen model peptides (CMPs). The Pro-Hyp-Gly motif is the most common natural repeat unit within collagen, and thus, it is also the most common motif used within CMPs . The effective synthesis of CMPs with at least seven repeat units of Pro-Hyp-Gly is an important goal in understanding the factors that influence the structure of collagen .

Pharmacokinetics

The Fmoc group can be rapidly removed by base, which may impact the compound’s bioavailability .

Result of Action

The result of the action of Fmoc-Gly-Pro-Hyp-OH is the efficient synthesis of collagen model peptides (CMPs). The silyl ether protecting group prevents undesired side reactions during the CMP synthesis, thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is rapidly removed by base, so the pH of the environment can affect the rate of this reaction . Additionally, the compound should be kept dry in a freezer to maintain its stability .

安全和危害

未来方向

Efficient strategies are required for the synthesis of higher molecular weight collagen-type peptides. Applying the Fmoc/tBu chemistry, a comparative analysis of the standard stepwise chain elongation procedure on solid support with the procedure based on the use of the synthons Fmoc-Gly-Pro-Hyp (tBu)-OH and Fmoc-Pro-Hyp-Gly-OH was performed .

属性

IUPAC Name |

(2S,5R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-5-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGVGGAHJIWHRV-RJGXRXQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C(CCC5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5[C@@H](CC[C@H]5O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Pro-Hyp-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)